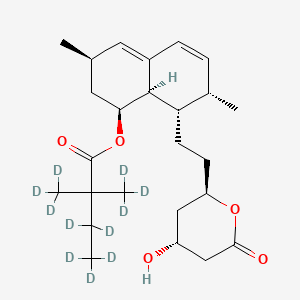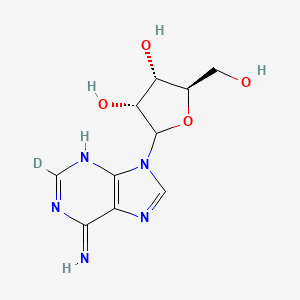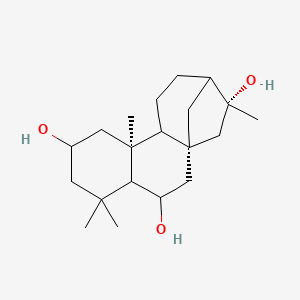
ent-Florfenicol Amine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ent-Florfenicol Amine-d3: is a deuterium-labeled derivative of Florfenicol Amine. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ent-Florfenicol Amine-d3 involves the deuteration of Florfenicol Amine. The process typically includes the following steps:
Deuteration: Florfenicol Amine is subjected to deuterium gas under specific conditions to replace hydrogen atoms with deuterium.
Purification: The resulting product is purified using chromatographic techniques to ensure the desired level of deuterium incorporation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Florfenicol Amine are treated with deuterium gas in specialized reactors.
Purification and Quality Control: The product is then purified and subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions: ent-Florfenicol Amine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Simpler amine derivatives.
Substitution Products: Various substituted amine compounds.
Wissenschaftliche Forschungsanwendungen
ent-Florfenicol Amine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to understand the behavior of Florfenicol Amine in different chemical environments.
Biology: Employed in metabolic studies to track the distribution and breakdown of Florfenicol Amine in biological systems.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Florfenicol Amine.
Wirkmechanismus
The mechanism of action of ent-Florfenicol Amine-d3 is similar to that of Florfenicol Amine. It works by inhibiting bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the growth and reproduction of bacteria. This mechanism is effective against a broad spectrum of Gram-positive and Gram-negative bacteria .
Vergleich Mit ähnlichen Verbindungen
Florfenicol: A fluorinated derivative of thiamphenicol with a broad-spectrum antibacterial profile.
Thiamphenicol: A synthetic antibiotic similar to chloramphenicol but with a broader spectrum of activity.
Chloramphenicol: An antibiotic used to treat a variety of bacterial infections.
Uniqueness of ent-Florfenicol Amine-d3: The primary uniqueness of this compound lies in its deuterium labeling. This modification enhances its stability and allows for more precise tracking in pharmacokinetic and metabolic studies. The deuterium atoms also affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C10H14FNO3S |
|---|---|
Molekulargewicht |
250.31 g/mol |
IUPAC-Name |
(1R,2S)-2-amino-2,3,3-trideuterio-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1/i6D2,9D |
InChI-Schlüssel |
XLSYLQDVLAXIKK-SFUNZEOWSA-N |
Isomerische SMILES |
[2H][C@]([C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)(C([2H])([2H])F)N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




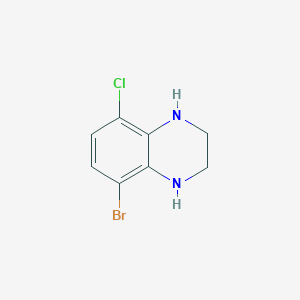
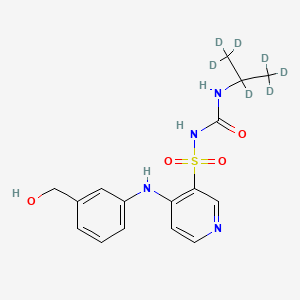
![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B15145369.png)
![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)

